molecular formula C15H16N2O B8076411 Spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4'-piperidine]

Spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4'-piperidine]

Cat. No.: B8076411
M. Wt: 240.30 g/mol
InChI Key: UZHUJRBUAPGQEU-UHFFFAOYSA-N
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Description

Spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4’-piperidine] is a complex organic compound characterized by a spirocyclic structure that integrates a benzo[b]pyrrole, oxazine, and piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4’-piperidine] typically involves multi-step organic reactions. One common method includes the spiro-cyclization of benzo[b]pyrrole derivatives with appropriate oxazine and piperidine precursors. The reaction conditions often require:

    Catalysts: Acidic or basic catalysts to facilitate the cyclization process.

    Solvents: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Temperature: Elevated temperatures (80-120°C) to drive the reaction to completion.

    Time: Reaction times can vary from several hours to overnight, depending on the specific reagents and conditions used.

Industrial Production Methods

Industrial production of Spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4’-piperidine] may involve optimized versions of laboratory-scale synthetic routes. These methods focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4’-piperidine] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzo[b]pyrrole and piperidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, Spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4’-piperidine] is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, Spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4’-piperidine] is investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions, providing a basis for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may enhance the performance of products in fields such as electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of Spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4’-piperidine] involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[indoline-3,4’-piperidine]
  • Spiro[cyclohexane-1,4’-piperidine]
  • Spiro[benzofuran-2,4’-piperidine]

Uniqueness

Spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4’-piperidine] is unique due to its combination of benzo[b]pyrrole, oxazine, and piperidine rings This structural arrangement imparts distinct chemical and physical properties, setting it apart from other spirocyclic compounds

Properties

IUPAC Name

spiro[piperidine-4,4'-pyrrolo[2,1-c][1,4]benzoxazine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-2-5-13-12(4-1)17-11-3-6-14(17)15(18-13)7-9-16-10-8-15/h1-6,11,16H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHUJRBUAPGQEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=CC=CN3C4=CC=CC=C4O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4'-piperidine]
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Spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4'-piperidine]
Reactant of Route 3
Spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4'-piperidine]
Reactant of Route 4
Spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4'-piperidine]
Reactant of Route 5
Spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4'-piperidine]
Reactant of Route 6
Spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4'-piperidine]

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